molecular formula C14H33NO3Si B6327476 (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% CAS No. 89130-62-1

(N-n-Octyl-3-aminopropyl)trimethoxysilane, 95%

Cat. No. B6327476
CAS RN: 89130-62-1
M. Wt: 291.50 g/mol
InChI Key: CEZKFSFZWCXHHJ-UHFFFAOYSA-N
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Description

(N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% (abbreviated as NAPTMS) is a functionalized organosilane compound which has various applications in scientific research and laboratory experiments. It is an organosilane compound containing an alkyl chain of octyl, amine, and trimethoxy groups. NAPTMS has been used in various applications such as surface treatments, coating and adhesion, and hydrophobicity. It has also been used in the synthesis of nanomaterials, such as nanotubes, nanowires, nanorods, and nanoparticles.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% involves the reaction of 3-aminopropyltrimethoxysilane with n-octyl bromide in the presence of a base to form the desired product.

Starting Materials
3-aminopropyltrimethoxysilane, n-octyl bromide, base (e.g. potassium carbonate), solvent (e.g. toluene)

Reaction
Add 3-aminopropyltrimethoxysilane and n-octyl bromide to a solvent (e.g. toluene) and stir., Add a base (e.g. potassium carbonate) to the mixture and continue stirring., Heat the mixture to reflux for several hours., Cool the mixture and filter off any solids., Concentrate the filtrate under reduced pressure to obtain the crude product., Purify the crude product by column chromatography or recrystallization to obtain (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95%.

Mechanism Of Action

(N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% has a long alkyl chain, which makes it an ideal molecule for surface modification. The octyl group provides hydrophobicity, while the amine group provides a functional group for surface functionalization. The trimethoxy group provides a reactive site for surface modification. The hydrophobic octyl group allows the molecule to attach to surfaces, while the amine group provides a functional group for further modification.

Biochemical And Physiological Effects

(N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% has been used in various scientific research applications, such as surface treatments, coating and adhesion, and hydrophobicity. It has been used in the synthesis of nanomaterials, such as nanotubes, nanowires, nanorods, and nanoparticles. It has also been used in the synthesis of organic-inorganic hybrid materials, such as silica-polymer composites. In addition, it has been used in the preparation of functionalized surfaces, such as hydrophobic and hydrophilic surfaces.

Advantages And Limitations For Lab Experiments

The main advantage of using (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% in lab experiments is its ability to modify surfaces. The octyl group provides hydrophobicity, while the amine group provides a functional group for surface functionalization. The trimethoxy group provides a reactive site for surface modification. In addition, (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% is relatively easy to synthesize and is relatively inexpensive.
However, there are some limitations to using (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% in lab experiments. It is not stable in aqueous solutions, which can limit its use in certain experiments. In addition, it can be difficult to control the reaction conditions, which can lead to inconsistent results.

Future Directions

(N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% has a wide range of potential applications in scientific research and laboratory experiments. In the future, (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% could be used to modify surfaces for a variety of applications, such as drug delivery, biosensors, and tissue engineering. In addition, (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% could be used in the synthesis of organic-inorganic hybrid materials, such as silica-polymer composites. It could also be used in the preparation of functionalized surfaces, such as hydrophobic and hydrophilic surfaces. Finally, (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% could be used in the synthesis of nanomaterials, such as nanotubes, nanowires, nanorods, and nanoparticles.

Scientific Research Applications

(N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% has been used in various scientific research applications, such as surface treatments, coating and adhesion, and hydrophobicity. It has been used in the synthesis of nanomaterials, such as nanotubes, nanowires, nanorods, and nanoparticles. It has also been used in the synthesis of organic-inorganic hybrid materials, such as silica-polymer composites. In addition, it has been used in the preparation of functionalized surfaces, such as hydrophobic and hydrophilic surfaces.

properties

IUPAC Name

N-(3-trimethoxysilylpropyl)octan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H33NO3Si/c1-5-6-7-8-9-10-12-15-13-11-14-19(16-2,17-3)18-4/h15H,5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZKFSFZWCXHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCCC[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H33NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604532
Record name N-[3-(Trimethoxysilyl)propyl]octan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Trimethoxysilyl)propyl]octan-1-amine

CAS RN

89130-62-1
Record name N-[3-(Trimethoxysilyl)propyl]octan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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